molecular formula C21H44ClNO B3056024 Morpholinium, 4-hexadecyl-4-methyl-, chloride CAS No. 68374-59-4

Morpholinium, 4-hexadecyl-4-methyl-, chloride

Cat. No.: B3056024
CAS No.: 68374-59-4
M. Wt: 362 g/mol
InChI Key: OXLKFNXMXICQAW-UHFFFAOYSA-M
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Description

Morpholinium, 4-hexadecyl-4-methyl-, chloride: is a quaternary ammonium compound with the molecular formula C21H44ClNO and a molecular weight of 362.03316 . This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, 4-hexadecyl-4-methyl-, chloride typically involves the quaternization of morpholine with 4-hexadecyl-4-methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .

Chemical Reactions Analysis

Types of Reactions

Morpholinium, 4-hexadecyl-4-methyl-, chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield the corresponding iodide salt .

Scientific Research Applications

Morpholinium, 4-hexadecyl-4-methyl-, chloride has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.

    Medicine: Studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of Morpholinium, 4-hexadecyl-4-methyl-, chloride primarily involves its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This can lead to cell lysis in microbial cells, making it an effective antimicrobial agent. The molecular targets include phospholipids and proteins within the cell membrane.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium chloride: Used in various industrial applications as a surfactant.

Uniqueness

Morpholinium, 4-hexadecyl-4-methyl-, chloride is unique due to its specific structure, which imparts distinct surfactant properties. Its long hexadecyl chain and morpholine ring contribute to its effectiveness in disrupting cell membranes and enhancing solubility in various solvents.

Properties

IUPAC Name

4-hexadecyl-4-methylmorpholin-4-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)18-20-23-21-19-22;/h3-21H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLKFNXMXICQAW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1(CCOCC1)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529428
Record name 4-Hexadecyl-4-methylmorpholin-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68374-59-4
Record name 4-Hexadecyl-4-methylmorpholin-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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